molecular formula C10H17N5O2S B2461614 n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide CAS No. 99191-22-7

n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide

Cat. No.: B2461614
CAS No.: 99191-22-7
M. Wt: 271.34
InChI Key: IMNYTTPYTYHSJH-UHFFFAOYSA-N
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Description

n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide: is a compound that features a pyrimidine ring, a piperazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide typically involves the nucleophilic aromatic substitution (S_NAr) reaction of a pyrimidine derivative with a piperazine derivative. For instance, 2,4,5-trichloropyrimidine can be reacted with a piperazine derivative in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions: n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

    Substitution: Bases like DIPEA and solvents like isopropanol are commonly used.

Major Products:

    Oxidation: Oxidized sulfonamide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: n,n-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide is unique due to its specific combination of a pyrimidine ring, a piperazine ring, and a sulfonamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-4-pyrimidin-2-ylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2S/c1-13(2)18(16,17)15-8-6-14(7-9-15)10-11-4-3-5-12-10/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNYTTPYTYHSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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